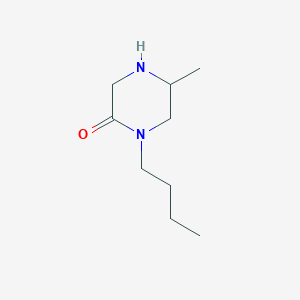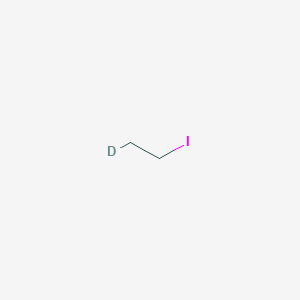
Iodoethane-2-D1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iodoethane-2-D1, also known as ethyl iodide, is an organoiodine compound with the chemical formula C2H5I. It is a colorless liquid with a characteristic odor and is used primarily as an ethylating agent in organic synthesis. The compound is notable for its reactivity and is often employed in various chemical reactions due to the presence of the iodine atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Iodoethane-2-D1 can be synthesized through several methods. One common method involves the reaction of ethanol with iodine and red phosphorus. The reaction proceeds as follows:
C2H5OH+I2+P→C2H5I+H3PO3
This method requires careful control of reaction conditions, including temperature and the molar ratios of reactants, to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, this compound is often produced by the reaction of ethylene with hydrogen iodide. This method is advantageous due to its scalability and efficiency:
C2H4+HI→C2H5I
The reaction is typically carried out in the presence of a catalyst and under controlled temperature and pressure conditions to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Iodoethane-2-D1 undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The iodine atom in this compound can be replaced by other nucleophiles, such as hydroxide ions, to form ethanol.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form ethene.
Reduction: this compound can be reduced to ethane using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Elimination Reactions: Potassium hydroxide (KOH) in ethanol.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Ethanol (C2H5OH)
Elimination Reactions: Ethene (C2H4)
Reduction: Ethane (C2H6)
Wissenschaftliche Forschungsanwendungen
Iodoethane-2-D1 is widely used in scientific research due to its versatility. Some of its applications include:
Organic Synthesis: Used as an ethylating agent to introduce ethyl groups into various organic molecules.
Pharmaceuticals: Employed in the synthesis of active pharmaceutical ingredients and intermediates.
Material Science: Utilized in the preparation of specialized polymers and materials with unique properties.
Biological Studies: Used as a reagent in the study of biochemical pathways and mechanisms.
Wirkmechanismus
The mechanism of action of iodoethane-2-D1 primarily involves its reactivity as an alkylating agent. The iodine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity allows this compound to transfer its ethyl group to various nucleophiles, facilitating the formation of new chemical bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bromoethane (C2H5Br): Similar in structure but contains a bromine atom instead of iodine.
Chloroethane (C2H5Cl): Contains a chlorine atom and is less reactive than iodoethane-2-D1.
Fluoroethane (C2H5F): Contains a fluorine atom and is the least reactive among the halogenated ethanes.
Uniqueness
This compound is unique due to the presence of the iodine atom, which makes it more reactive compared to its bromo, chloro, and fluoro counterparts. This increased reactivity is beneficial in various synthetic applications, allowing for more efficient and selective chemical transformations.
Eigenschaften
Molekularformel |
C2H5I |
|---|---|
Molekulargewicht |
156.97 g/mol |
IUPAC-Name |
1-deuterio-2-iodoethane |
InChI |
InChI=1S/C2H5I/c1-2-3/h2H2,1H3/i1D |
InChI-Schlüssel |
HVTICUPFWKNHNG-MICDWDOJSA-N |
Isomerische SMILES |
[2H]CCI |
Kanonische SMILES |
CCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



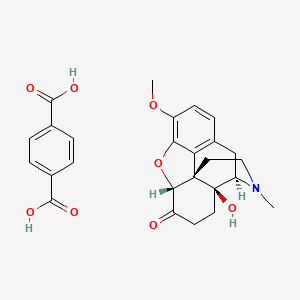
![Sodium 6-amino-5-[[3-[(ethylphenylamino)sulphonyl]-4-methylphenyl]azo]-4-hydroxynaphthalene-2-sulphonate](/img/structure/B13757697.png)
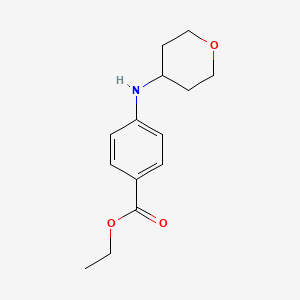
![3-Methylpyrido[2,3-b]pyrazine-6,8-diamine](/img/structure/B13757718.png)
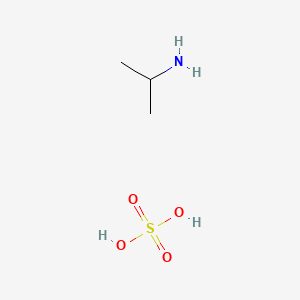
![disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] phosphate](/img/structure/B13757724.png)
![9,9-Dimethyl-9-azoniabicyclo[4.2.1]nonan-3-one;iodide](/img/structure/B13757726.png)
![barium(2+);2-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B13757728.png)
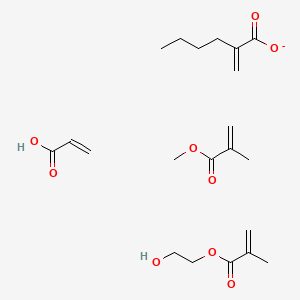
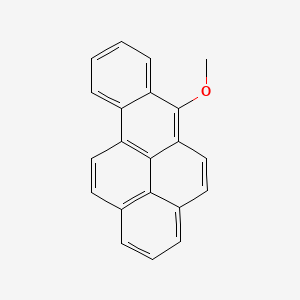
![6-(Ethylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde](/img/structure/B13757736.png)

